molecular formula C14H16Cl2N2O3 B2940915 Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate CAS No. 303151-72-6

Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate

Cat. No.: B2940915
CAS No.: 303151-72-6
M. Wt: 331.19
InChI Key: WTBCRZSNDOEMMK-UHFFFAOYSA-N
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Description

Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate is a chemical compound with the molecular formula C14H16Cl2N2O3 and a molecular weight of 331.19 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a 3,4-dichlorophenyl group and an ester functional group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate typically involves the reaction of 3,4-dichloroaniline with piperazine, followed by esterification with methyl 3-oxopropanoate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, alcohols, and various substituted piperazine derivatives .

Scientific Research Applications

Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[(3,4-dichlorophenyl)carbonyl]piperidine-4-carboxylate
  • Methyl 3-[4-(2,3-dichlorophenyl)piperazino]-3-oxopropanoate

Uniqueness

Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate is unique due to its specific substitution pattern on the piperazine ring and the presence of the ester functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

methyl 3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O3/c1-21-14(20)9-13(19)18-6-4-17(5-7-18)10-2-3-11(15)12(16)8-10/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBCRZSNDOEMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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